![molecular formula C26H28N2O5 B2564322 1-(3-Ethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634574-46-2](/img/structure/B2564322.png)
1-(3-Ethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3-Ethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like furan and imidazole . Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use .
Synthesis Analysis
The synthesis of such compounds often involves multicomponent processes . A common method for the synthesis of pyrroles is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of primary amines with 1,4-diketones . Additionally, a method for the preparation of N-acylpyrroles involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. Pyrrole rings are planar and aromatic, contributing to the stability of the molecule . The ethoxy, methyl, and morpholinoethyl substituents will add to this complexity.Chemical Reactions Analysis
Pyrrole-containing compounds can undergo a variety of chemical reactions. For instance, N-substituted pyrroles can be synthesized via a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines .Wissenschaftliche Forschungsanwendungen
Electronic and Photophysical Properties
Electron Transport in Polymer Solar Cells : A novel n-type conjugated polyelectrolyte, incorporating a diketopyrrolopyrrole (DPP) backbone, has been synthesized for use as an electron transport layer in inverted polymer solar cells, showcasing high conductivity and electron mobility due to the electron-deficient nature of the DPP backbone (Hu et al., 2015).
Optoelectronic Material Synthesis : The synthesis of 1-aryl-2-[(2-dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and their analogs, which include the subject compound, provides a range of derivatives for potential use in the creation of novel organic optoelectronic materials (Vydzhak & Panchishyn, 2010).
Photoluminescent Polymers : Research into polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit, similar to the target compound, has led to the development of highly luminescent polymers with significant potential for electronic applications due to their strong fluorescence and good solubility in organic solvents (Zhang & Tieke, 2008).
Chemical Synthesis and Reactions
Synthesis Routes : Methods for synthesizing derivatives of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, similar to the compound , have been developed, offering a broad range of potential derivatives for various applications (Fujimori et al., 1986).
Functional Group Modifications : Studies on the modification of functional groups in morpholine-2,5-dione derivatives, which are structurally related to the target compound, have led to the synthesis of biodegradable polyesteramides with various functional groups, indicating the versatility of these compounds in polymer chemistry (Veld et al., 1992).
Pyrrolone and Pyrrolopyridine Derivatives : Research into the reaction of arylmethylene-oxazolinones with active methylene reagents, related to the compound's structure, has produced various derivatives including pyrrolidinones and pyrrolopyridines, underscoring the compound's potential for generating pharmacologically interesting derivatives (Kandeel et al., 1995).
Corrosion Inhibition
- Carbon Steel Corrosion Inhibition : Derivatives of 1H-pyrrole-2,5-dione, structurally related to the compound , have been studied as organic inhibitors of carbon steel corrosion in acidic media, demonstrating the potential of these compounds in corrosion inhibition applications (Zarrouk et al., 2015).
Zukünftige Richtungen
Pyrrole-containing compounds have diverse biological activities and are considered a potential source of biologically active compounds . Therefore, the synthesis and study of such compounds, including “1-(3-Ethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione”, may have significant potential in the development of new therapeutic agents .
Eigenschaften
IUPAC Name |
1-(3-ethoxyphenyl)-7-methyl-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5/c1-3-32-19-6-4-5-18(16-19)23-22-24(29)20-15-17(2)7-8-21(20)33-25(22)26(30)28(23)10-9-27-11-13-31-14-12-27/h4-8,15-16,23H,3,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUYRGMBGZSGNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

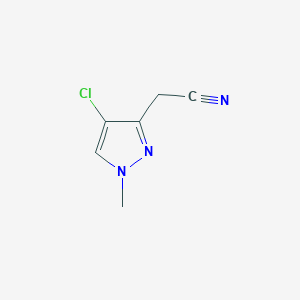
![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one](/img/structure/B2564241.png)
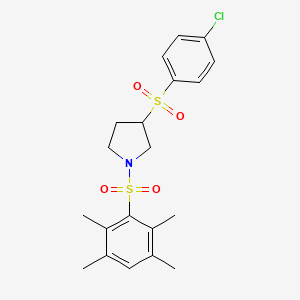
![5-[(2,6-dichlorophenyl)sulfanyl]-4-{[(4-methoxybenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2564244.png)
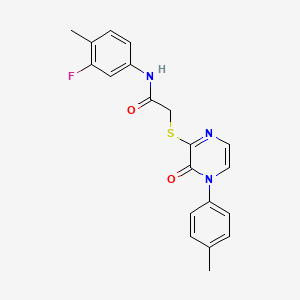
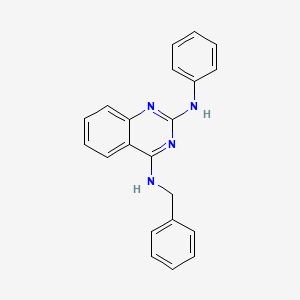
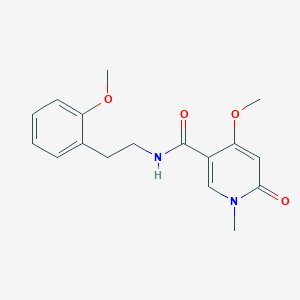
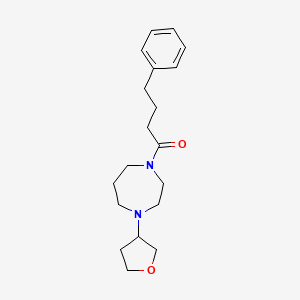
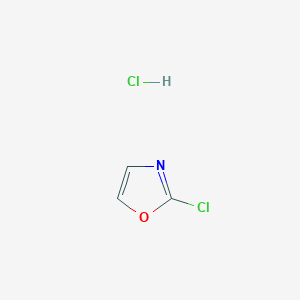
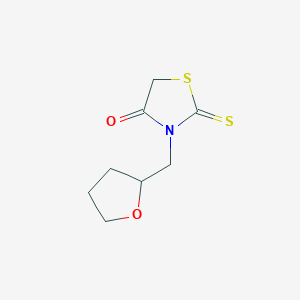
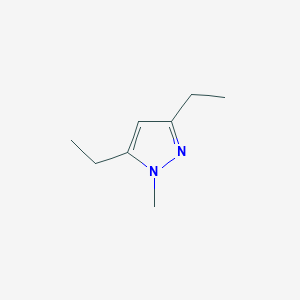
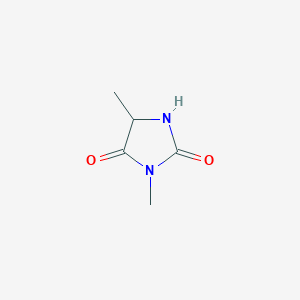
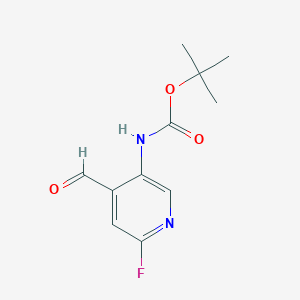
![(1S,5S)-1-Pyridin-3-yl-2-azabicyclo[3.2.0]heptane](/img/structure/B2564261.png)